molecular formula C26H46N2Na2O6 B12704150 Disodium (Z)-N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate CAS No. 67107-75-9

Disodium (Z)-N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate

Cat. No.: B12704150
CAS No.: 67107-75-9
M. Wt: 528.6 g/mol
InChI Key: FHRIKCGRMGOMMT-XXAVUKJNSA-L
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Description

Disodium (Z)-N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate is a complex organic compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium (Z)-N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate typically involves the reaction of glycine with a fatty acid derivative, such as oleic acid, in the presence of a base like sodium hydroxide. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with ethylene oxide to introduce the hydroxyethyl group. The final step involves the neutralization of the carboxyl group with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. The final product is typically purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Disodium (Z)-N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the fatty acid chain can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Disodium (Z)-N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate is widely used in scientific research due to its surfactant properties. It is employed in:

    Chemistry: As a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: In cell culture media to improve cell growth and viability.

    Medicine: As an emulsifying agent in pharmaceutical formulations.

    Industry: In the production of detergents, cosmetics, and personal care products.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and solubilization of other compounds. The hydroxyethyl and carboxyl groups interact with water molecules, while the fatty acid chain interacts with hydrophobic substances, facilitating the formation of micelles and emulsions.

Comparison with Similar Compounds

Similar Compounds

  • Disodium (Z)-4-[2-[(2-hydroxyethyl)(1-oxooctadec-9-enyl)amino]ethyl] 2-sulphonatosuccinate
  • Disodium (Z)-4-[2-[(2-hydroxyethyl)(1-oxooctadec-9-enyl)amino]ethyl] 2-sulphonatosuccinate

Uniqueness

Disodium (Z)-N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate is unique due to its specific combination of functional groups, which provide both hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant in a wide range of applications.

Properties

CAS No.

67107-75-9

Molecular Formula

C26H46N2Na2O6

Molecular Weight

528.6 g/mol

IUPAC Name

disodium;2-[carboxylatomethyl-[2-[2-hydroxyethyl-[(Z)-octadec-9-enoyl]amino]ethyl]amino]acetate

InChI

InChI=1S/C26H48N2O6.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(30)28(20-21-29)19-18-27(22-25(31)32)23-26(33)34;;/h9-10,29H,2-8,11-23H2,1H3,(H,31,32)(H,33,34);;/q;2*+1/p-2/b10-9-;;

InChI Key

FHRIKCGRMGOMMT-XXAVUKJNSA-L

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N(CCN(CC(=O)[O-])CC(=O)[O-])CCO.[Na+].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(CCN(CC(=O)[O-])CC(=O)[O-])CCO.[Na+].[Na+]

Origin of Product

United States

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